(E)-2-ethoxy-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole ring is known for its wide range of biological properties . It has been extensively investigated for its therapeutic applications as drugs . The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds have been synthesized using microwave-assisted synthesis . The reaction involves several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H/13C NMR and IR spectroscopy, as well as elemental analysis .Properties
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-2-21-9-5-7(3-4-8(9)20)6-16-19-10(12(13,14)15)17-18-11(19)22/h3-6,20H,2H2,1H3,(H,18,22)/b16-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQHVQRTGOYWNW-OMCISZLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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